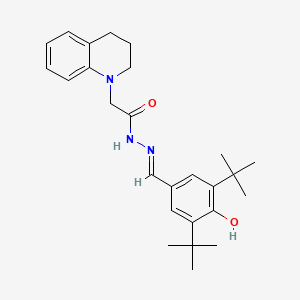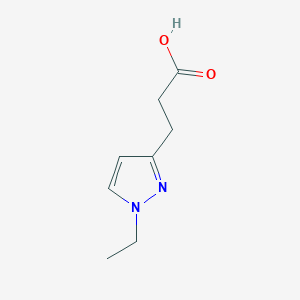
(E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide is a useful research compound. Its molecular formula is C26H35N3O2 and its molecular weight is 421.585. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Monoamine Oxidase Inhibitory Activities A study involving the synthesis and molecular modelling of N'-substituted benzylidene acetohydrazide derivatives, including compounds structurally similar to the one , demonstrated submicromolar inhibition of human monoamine oxidase (MAO) A and B by certain derivatives. This suggests potential applications in designing inhibitors targeting these enzymes, which are involved in neurotransmitter metabolism and are relevant to the treatment of neurological disorders (Amer et al., 2020).
Catalytic Activities in Olefin Epoxidation Research on N₂O₂ tripodal tetradentate ligands, derived from compounds including di-/tetra-tert-butyl substituted acetohydrazides, revealed their use in synthesizing dioxo-molybdenum(VI) and -tungsten(VI) complexes. These complexes exhibited catalytic activities towards the epoxidation of styrene, indicating the potential of such compounds in catalysis and synthetic organic chemistry applications (Wong et al., 2010).
Antimicrobial Activity A study on the synthesis and antimicrobial activity of acetohydrazide derivatives highlighted their significant inhibition of bacterial and fungal growth. This suggests the potential application of these compounds, including the one of interest, in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (Ahmed et al., 2006).
Stabilization of Ecologically Clean Diesel Fuel Research on the stabilization of diesel fuel by means of additives, including N-substituted (4-hydroxy-3,5-di-tert-butylbenzylidene)amines, showcases the application of similar compounds in improving fuel stability. This is particularly important for enhancing the performance and longevity of diesel fuels in environmentally friendly ways (Koshelev et al., 1996).
Biological Activity and DNA Interaction A study on Schiff base compounds, including N'-substituted benzohydrazide derivatives, demonstrated their biological activities including antibacterial, antifungal, and antioxidant effects, as well as interaction with Salmon sperm DNA. This suggests a wide range of potential biological and medicinal applications for similar compounds, highlighting their versatility in scientific research (Sirajuddin et al., 2013).
properties
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-25(2,3)20-14-18(15-21(24(20)31)26(4,5)6)16-27-28-23(30)17-29-13-9-11-19-10-7-8-12-22(19)29/h7-8,10,12,14-16,31H,9,11,13,17H2,1-6H3,(H,28,30)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFNSGGRNKFYJO-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2705386.png)
![2-[(4-Bromophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705388.png)
![4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-{3-[ethyl(phenyl)amino]propyl}benzamide](/img/structure/B2705389.png)
![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2705390.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2705396.png)


![4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2,4-dichlorophenyl)methylene]-2(5H)-furanone](/img/structure/B2705403.png)